![molecular formula C14H9F3O2 B6350875 2-(2-Trifluoromethylphenyl)benzoic acid, 95% CAS No. 226577-08-8](/img/structure/B6350875.png)
2-(2-Trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
2-(2-Trifluoromethylphenyl)benzoic acid (2-TMPBA) is an organic compound belonging to the class of aromatic carboxylic acids. It is a colorless crystalline solid with a molecular formula of C8H6F3O2. 2-TMPBA is a widely used reagent for the synthesis of organic compounds and pharmaceuticals, as well as for the development of analytical methods. It is also used in a variety of scientific research applications, including enzymology, biochemistry, and physiology.
Mechanism of Action
2-(2-Trifluoromethylphenyl)benzoic acid, 95% acts as a substrate for enzymes that act on carboxylic acids, such as esterases and lipases. It is also a potent inhibitor of a variety of enzymes, including cytochrome P450 enzymes and cyclooxygenases.
Biochemical and Physiological Effects
2-(2-Trifluoromethylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It can act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit cyclooxygenases, which are involved in the production of prostaglandins. In addition, 2-(2-Trifluoromethylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
2-(2-Trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is a relatively stable compound, with a high purity product available from commercial sources. It is also relatively inexpensive, making it an attractive reagent for use in research. However, there are some limitations to its use. It is a highly reactive compound, and must be handled with care to avoid contamination. It is also a potent inhibitor of enzymes, which can lead to unexpected results in experiments.
Future Directions
The use of 2-(2-Trifluoromethylphenyl)benzoic acid, 95% in scientific research is expected to continue to expand in the future. It is likely to be used in a variety of applications, including drug discovery and development, as well as in the development of analytical methods. It may also be used in the study of enzymatic reactions and biochemical pathways. In addition, 2-(2-Trifluoromethylphenyl)benzoic acid, 95% may be used in the study of physiological processes, such as inflammation and cancer. Finally, 2-(2-Trifluoromethylphenyl)benzoic acid, 95% may be used in the development of new therapeutic agents for the treatment of a variety of diseases.
Synthesis Methods
2-(2-Trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 2-trifluoromethylphenol with benzoyl chloride in the presence of a Lewis acid catalyst. This method yields a high purity product with a yield of up to 95%.
Scientific Research Applications
2-(2-Trifluoromethylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds and pharmaceuticals. It is also used to develop analytical methods, such as HPLC and LC-MS. 2-(2-Trifluoromethylphenyl)benzoic acid, 95% is also used in enzymology, biochemistry, and physiology research.
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(18)19/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEJBRWLNUMPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431500 |
Source
|
Record name | 2-[2-(trifluoromethyl)phenyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(trifluoromethyl)phenyl]benzoic Acid | |
CAS RN |
226577-08-8 |
Source
|
Record name | 2-[2-(trifluoromethyl)phenyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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